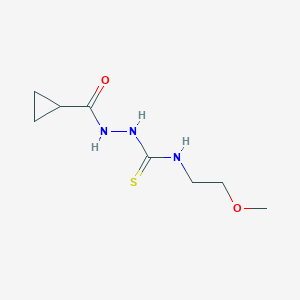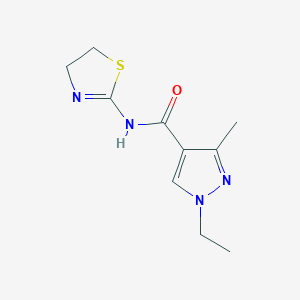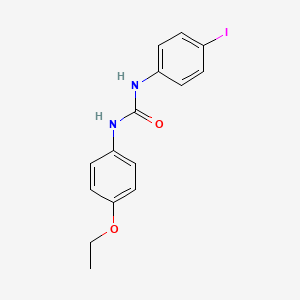
N-(4-ethoxyphenyl)-N'-(4-iodophenyl)urea
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-(4-iodophenyl)urea, commonly known as EIU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of urea derivatives and has a molecular weight of 381.13 g/mol. The purpose of
Mecanismo De Acción
The mechanism of action of EIU is not fully understood; however, it is believed to act through multiple pathways. In cancer cells, EIU induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. In addition, EIU can induce cell cycle arrest by inhibiting the cyclin-dependent kinases. In neuroscience, EIU exerts its neuroprotective effects by scavenging the free radicals and inhibiting the lipid peroxidation. In immunology, EIU inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
EIU has been shown to have various biochemical and physiological effects. In cancer cells, EIU inhibits the proliferation and induces apoptosis. In addition, EIU can inhibit the migration and invasion of cancer cells. In neuroscience, EIU can attenuate the oxidative stress-induced damage and improve the cognitive function. In immunology, EIU can modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EIU has several advantages and limitations for lab experiments. One of the main advantages is its high potency and specificity towards cancer cells. In addition, EIU has a low toxicity profile and can be easily synthesized. However, one of the limitations is the lack of information regarding its pharmacokinetics and pharmacodynamics. Furthermore, the mechanism of action of EIU is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for EIU research. One of the potential applications is in the development of novel cancer therapies. EIU can be used in combination with other chemotherapeutic agents to enhance their efficacy. In addition, EIU can be modified to improve its pharmacokinetic and pharmacodynamic properties. Furthermore, the neuroprotective effects of EIU can be explored further, and its potential applications in the treatment of neurodegenerative diseases can be investigated. Finally, the immunomodulatory effects of EIU can be studied further, and its potential applications in the treatment of autoimmune diseases can be explored.
Conclusion:
EIU is a promising compound that has potential applications in various fields such as cancer research, neuroscience, and immunology. The synthesis method of EIU involves the reaction between 4-iodoaniline and 4-ethoxyphenyl isocyanate. EIU exerts its effects through multiple pathways, and its mechanism of action is not fully understood. EIU has various biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are several future directions for EIU research, and its potential applications in various fields can be explored further.
Aplicaciones Científicas De Investigación
EIU has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, EIU has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, EIU has been reported to have neuroprotective effects and can attenuate the damage caused by oxidative stress. In immunology, EIU has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-iodophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O2/c1-2-20-14-9-7-13(8-10-14)18-15(19)17-12-5-3-11(16)4-6-12/h3-10H,2H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVNSFLDJVXANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4667913.png)
![2,3-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4667922.png)
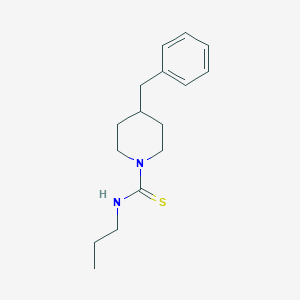
![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4667944.png)
![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7-{[5-(4-nitrophenyl)-2-furyl]methylene}-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4667951.png)
![3-(4-fluorophenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4667954.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B4667972.png)
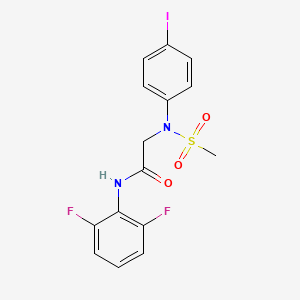
![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4668005.png)
![N-(4-acetylphenyl)-4-{[(6-nitro-1,3-benzothiazol-2-yl)thio]methyl}benzamide](/img/structure/B4668007.png)

